Nafcillin sodium monohydrate
Overview
Description
Nafcillin sodium monohydrate is a semi-synthetic antibiotic penicillin derived from the penicillin nucleus 6-aminopenicillanic acid . It is the sodium salt in a parenteral dosage form . It is resistant to inactivation by the enzyme penicillinase (beta-lactamase) . It is used to treat infections caused by Gram-positive bacteria, particularly species of staphylococci that are resistant to other penicillins .
Molecular Structure Analysis
The chemical formula of Nafcillin sodium monohydrate is C21H21N2NaO5S·H2O . The molecular weight is 454.47 . The structural formula of nafcillin sodium is as follows: C21H21N2NaO5S·H2O .Chemical Reactions Analysis
Nafcillin sodium monohydrate is primarily eliminated by nonrenal routes, namely hepatic inactivation and excretion in the bile . The concurrent administration of probenecid with nafcillin increases and prolongs plasma concentrations of nafcillin .Physical And Chemical Properties Analysis
Nafcillin sodium monohydrate is a white crystalline powder for reconstitution . It is soluble in water . The pH of the aqueous solution is 6.0 to 8.5 .Scientific Research Applications
Treatment of Staphylococcal Disease : Nafcillin has shown potential as a new treatment for severe staphylococcal disease, offering advantages such as acid stability, greater in vitro activity, and potential therapeutic effectiveness in experimental infections (Eickhoff, Kislak, & Finland, 1965).
Combination Therapy : When combined with gentamicin, nafcillin effectively reduces Staphylococcus aureus bacterial populations in valvular vegetations (Miller, Wexler, & Steigbigel, 1978).
Prevention of Wound Infections : Intra-incisional doses of nafcillin and buffered lidocaine solution significantly reduce the risk of wound infections in dermatologic surgery (Griego & Zitelli, 1998).
Pharmacokinetics : Nafcillin sodium has lower plasma levels than oxacillin sodium due to a larger apparent volume of distribution and selective sequestration in the liver and possibly other tissues (Kind et al., 1970).
Surface Behavior : Surface tension measurements reveal that nafcillin monohydrate has a surface behavior and critical micelle concentrations similar to other antibiotics (Taboada et al., 2000).
Hypokalemia Risk : Treatment with nafcillin may cause hypokalemia due to its impermeant, nonreabsorbable anion effect, which increases potassium excretion (Qua & Tan, 2009).
Extravasation Injury Treatment : Hyaluronidase, applied promptly after nafcillin extravasation, effectively reduces local tissue damage and destruction caused by the drug (Zenk, Dungy, & Greene, 1981).
Cerebrospinal Fluid Penetration : Nafcillin enters human cerebrospinal fluid without meningeal inflammation, peaking at 2 hours postinfusion and persisting in the fluid for up to 4 hours (Fossieck, Kane, Diaz, & Parker, 1977).
Pharmacokinetics in Renal Failure : Nafcillin's serum half-life and clearance rate remain unchanged in hemodialysis patients, so no dosage modification is necessary (Diaz, Kane, Parker, & Pelsor, 1977).
Phase Equilibria and Stability : Nafcillin sodium-water equilibria exhibit three crystalline forms and an amphiphilic liquid crystalline phase, with stable and metastable forms at different temperatures (Bogardus, 1982).
Safety And Hazards
Nafcillin sodium monohydrate may cause an allergic skin reaction, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . It may also cause respiratory irritation . It should generally not be administered to patients with a history of sensitivity to any penicillin .
Future Directions
While the future directions for Nafcillin sodium monohydrate are not explicitly stated in the search results, its continued use in treating infections caused by penicillinase-producing staphylococci is likely . As with all antibiotics, ongoing research into its efficacy, safety, and potential resistance is crucial.
properties
IUPAC Name |
sodium;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S.Na.H2O/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);;1H2/q;+1;/p-1/t15-,16+,19-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXSDHJRMYFTMA-KMFBOIRUSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N2NaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045570 | |
Record name | Nafcillin sodium monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nafcillin sodium monohydrate | |
CAS RN |
7177-50-6 | |
Record name | Nafcillin sodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007177506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nafcillin sodium monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2-ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-, sodium salt, hydrate (1:1:1), (2S,5R,6R)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAFCILLIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49G3001BCK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.